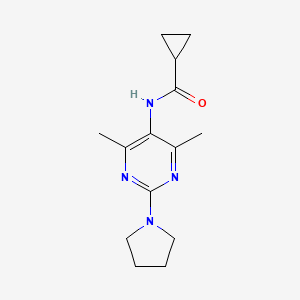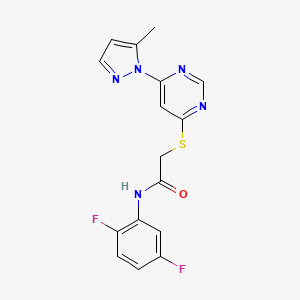![molecular formula C21H15N3O4 B2696256 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034376-08-2](/img/structure/B2696256.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide[_{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b ...](https://link.springer.com/article/10.1007/s10593-019-02537-y). This cyclization can be achieved using polyphosphoric acid or phosphorus oxychloride under acidic conditions[{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b .... The resulting oxazolo[5,4-b]pyridine derivative can then be further functionalized to introduce the benzo[d][1,3]dioxole-5-carboxamide group[{{{CITATION{{{_1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b ...[{{{CITATION{{{_2{Oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl ...](https://link.springer.com/content/pdf/10.1007/s11172-024-4320-9.pdf).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol can be used for oxidative cyclization reactions.
Reduction: Various reducing agents, such as lithium aluminum hydride, can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using amines or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of oxazolo[5,4-b]pyridine, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound have shown potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities[_{{{CITATION{{{_1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b .... These properties make it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activities suggest its potential use in pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases, including infections and inflammatory conditions.
Industry: In the chemical industry, this compound can be used in the development of new materials, such as advanced polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the oxazolo[5,4-b]pyridine core are likely to play key roles in binding to biological targets, leading to the observed biological activities.
類似化合物との比較
2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine: This compound is structurally similar but lacks the benzo[d][1,3]dioxole-5-carboxamide group.
Oxazolo[4,5-b]pyridine derivatives: These compounds share the oxazolo[4,5-b]pyridine core but differ in their substituents.
Uniqueness: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLZYQUJWWTIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2696177.png)
![6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2696179.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2696180.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)
![1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide](/img/structure/B2696183.png)
![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2696185.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)



![10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2696194.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)
